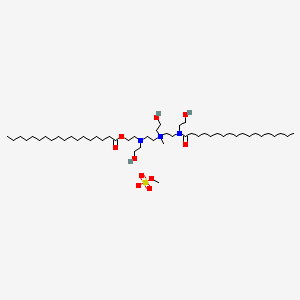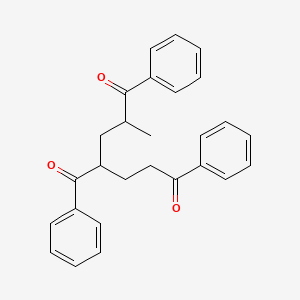
(2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research and industrial applications due to its multifunctional nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate typically involves multiple steps. The process begins with the preparation of intermediate compounds through esterification and amidation reactions. These intermediates are then combined under controlled conditions to form the final product. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions often result in the formation of new functionalized derivatives.
Applications De Recherche Scientifique
(2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a component in cell culture media.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of cosmetics, detergents, and other consumer products.
Mécanisme D'action
The mechanism of action of (2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, enhancing its versatility in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(2-Hydroxyethyl)(2-((2-hydroxyethyl)(palmitoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(palmitoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate
- **(2-Hydroxyethyl)(2-((2-hydroxyethyl)(oleoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(oleoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate
Uniqueness
Compared to similar compounds, (2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate stands out due to its specific stearoyl groups, which impart unique physicochemical properties. These properties include enhanced stability, solubility, and bioactivity, making it particularly valuable in various research and industrial applications.
Propriétés
Numéro CAS |
64346-67-4 |
|---|---|
Formule moléculaire |
C50H103N3O10S |
Poids moléculaire |
938.4 g/mol |
Nom IUPAC |
2-hydroxyethyl-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]-[2-[2-hydroxyethyl(2-octadecanoyloxyethyl)amino]ethyl]-methylazanium;methyl sulfate |
InChI |
InChI=1S/C49H100N3O6.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-48(56)51(39-45-54)37-42-52(3,43-46-55)41-36-50(38-44-53)40-47-58-49(57)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h53-55H,4-47H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
JOEYVTUZTKUBSR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)N(CC[N+](C)(CCN(CCO)CCOC(=O)CCCCCCCCCCCCCCCCC)CCO)CCO.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-](/img/structure/B14491808.png)











